molecular formula C10H9ClF3NO B14750114 N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide CAS No. 721-57-3

N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide

Cat. No.: B14750114
CAS No.: 721-57-3
M. Wt: 251.63 g/mol
InChI Key: IFUKVPUBYUASHC-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is an organic compound with the molecular formula C10H9ClF3NO. It is a member of the trifluoromethylbenzenes class, which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with propanoyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction reactions can modify the amide group .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

CAS No.

721-57-3

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C10H9ClF3NO/c1-2-9(16)15-8-5-6(10(12,13)14)3-4-7(8)11/h3-5H,2H2,1H3,(H,15,16)

InChI Key

IFUKVPUBYUASHC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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